N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide: is an organic compound that belongs to the class of amides This compound features a complex structure with a phenyl ring substituted with an acetyl group, a pyrazole ring with three methyl groups, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions. For instance, 3,4,5-trimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate.
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Acylation of the Phenyl Ring: : The 3-acetylphenyl group can be introduced via Friedel-Crafts acylation, where benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Amide Bond Formation: : The final step involves coupling the 3-acetylphenyl group with the pyrazole derivative through an amide bond formation. This can be achieved using coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group or the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring. Halogenation, nitration, or sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and material science.
Biology and Medicine
In biological and medical research, this compound is explored for its potential pharmacological properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities due to its structural similarity to other bioactive molecules.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, modulate signaling pathways, or interact with cellular membranes. Detailed studies are required to elucidate its exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the methyl groups on the pyrazole ring.
N-(3-acetylphenyl)-3-(3,4-dimethyl-1H-pyrazol-1-yl)butanamide: Has fewer methyl groups on the pyrazole ring.
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Methyl groups are positioned differently on the pyrazole ring.
Uniqueness
The presence of three methyl groups on the pyrazole ring in N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide imparts unique steric and electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)9-18(23)19-17-8-6-7-16(10-17)15(5)22/h6-8,10-11H,9H2,1-5H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFJWRDKUQRLIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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